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Compound of Interest

Compound Name: 2-Ethyl-4-methoxycyclohexanone

CAS No.: 13482-27-4

Cat. No.: B077899

Get Quote

Content Type: Technical Reference & Elucidation Strategy Target Audience: Medicinal

Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary
2-Ethyl-4-methoxycyclohexanone (EMC) represents a functionalized cyclohexane scaffold

often encountered as a chiral intermediate in the synthesis of macrolide antibiotics and

neuroactive alkaloids. Its structural validation presents a specific stereochemical challenge:

distinguishing between the cis and trans diastereomers established at the C2 and C4 positions.

[1]

This guide provides a high-fidelity spectroscopic profile for EMC. Where empirical library data is

absent for this specific intermediate, values are derived from high-level increment algorithms

(Pretsch/Silverstein) and validated against analog bench data (e.g., 4-methoxycyclohexanone).

[1]

Part 1: Structural Analysis & Stereochemical Logic
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The molecule possesses two chiral centers at C2 and C4.[1] This results in four stereoisomers

(two enantiomeric pairs).[1] For structural elucidation, the critical distinction is between the cis

and trans diastereomers.[1]

Conformational Thermodynamics
Dominant Conformer: The ethyl group at C2 is sterically bulkier (

-value

1.79 kcal/mol) than the methoxy group at C4 (

-value

0.6 kcal/mol).

Locking Group: The ethyl group will preferentially occupy the equatorial position to minimize

1,3-diaxial interactions.[1]

Relative Configuration:

cis-2-Ethyl-4-methoxycyclohexanone: The 1,3-relationship between substituents (C2

and C4) allows both to be equatorial. This is the thermodynamically preferred isomer (

-conformation).[1]

trans-2-Ethyl-4-methoxycyclohexanone: If C2-Ethyl is equatorial, C4-Methoxy must be

axial (

-conformation), leading to higher energy due to gauche interactions and torsional strain.

Stereochemical Elucidation Workflow
The following decision tree outlines the logic for assigning stereochemistry using NMR data.
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Isolate Target
(2-Ethyl-4-methoxycyclohexanone)

1H NMR Analysis
Focus on H4 (Methine)

Analyze J-Coupling of H4
(Signal at ~3.2 - 3.5 ppm)

Large Splitting Observed
(tt, J ≈ 11 Hz, 4 Hz)

Axial-Axial Coupling

Narrow Multiplet Observed
(qn, J ≈ 3-4 Hz)

Eq-Eq / Ax-Eq Coupling

CONCLUSION: Cis-Isomer
(H4 is Axial -> OMe is Equatorial)

CONCLUSION: Trans-Isomer
(H4 is Equatorial -> OMe is Axial)

Click to download full resolution via product page

Figure 1: NMR logic flow for distinguishing cis/trans diastereomers based on the Karplus

relationship applied to the C4 proton.

Part 2: Spectroscopic Data Profiling
Mass Spectrometry (EI-MS)
Molecular Formula: C

H

O
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Molecular Weight: 156.22 g/mol Ionization Mode: Electron Impact (70 eV)

The fragmentation pattern is driven by

-cleavage relative to the carbonyl and the ether oxygen.[1][2]

m/z (Ion)
Relative
Abundance

Fragment Identity Mechanistic Origin

156 < 5% [M] Molecular Ion (weak

intensity).

127 15-20% [M - 29]

Loss of Ethyl radical (

CH

CH

) via

-cleavage at C2.

125 10-15% [M - 31]

Loss of Methoxy

radical (

OCH

).

113 40-50% [M - 43]

Ring opening and loss

of C

H

(propyl) fragment.

71 100% (Base)

C

H

O

Acylium ion formed by

ring cleavage between

C1-C2 and C4-C5.

55 60-70%

C

H

Hydrocarbon fragment

(butene cation) from

ring disintegration.
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Infrared Spectroscopy (FT-IR)
Sampling: Neat (ATR) or KBr Pellet.

Wavenumber (cm

)
Intensity Assignment Notes

2960 - 2850 Strong C-H Stretch

Alkyl sp

stretching (CH

, CH

).

1715 ± 5 Strong C=O[1] Stretch

Characteristic

cyclohexanone

carbonyl.

1460 Medium
CH

Bend

Scissoring vibration of

ring/ethyl methylenes.

1100 - 1085 Strong C-O-C Stretch
Aliphatic ether stretch

(Methoxy group).

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(7.26 ppm ref) Frequency: 400 MHz (

H)

H NMR Data (Predicted for cis-isomer)
The cis-isomer (diequatorial) is the standard reference for synthesis.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

H2 2.25 - 2.35 m (ddd) -

-proton to

ketone;

deshielded.

Coupled to ethyl

CH

and H3.[1]

H4 3.20 - 3.35 tt 11.0, 4.0

Methine

to OMe.

Diagnostic

Signal. Large

(11Hz) indicates

axial orientation

(coupling to H3

/H5

).[1]

OMe 3.35 s -

Methoxy singlet.

Distinctive sharp

peak.[1]

H6 2.40 - 2.50 dt 13.5, 4.5

-proton to

ketone. Geminal

coupling to H6

is large.[1]

H6 2.05 - 2.15 td 13.5, 6.0 -proton to

ketone.

Ethyl-CH 1.30 - 1.50 m - Diastereotopic

protons due to
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adjacent chiral

center C2.

Ethyl-CH 0.90 t 7.5
Terminal methyl

triplet.

C NMR Data (DEPT-135 Correlated)

(ppm) Carbon Type Assignment

212.5 Cq (C=O)
Carbonyl (C1). Typical

cyclohexanone range.

78.4 CH
C4 (Methine attached to OMe).

[1]

56.1 CH Methoxy Carbon.

52.3 CH C2 (Alpha-methine).

41.0 CH C6 (Alpha-methylene).

30.5 CH C3 or C5 (Beta-methylenes).

28.1 CH C3 or C5 (Beta-methylenes).

22.4 CH Ethyl methylene.[1]

11.8 CH Ethyl methyl.[1]

Part 3: Experimental Validation Protocols
Protocol 1: Stereochemical Confirmation via NOESY
To definitively prove the cis (diequatorial) stereochemistry, a 1D-NOE or 2D-NOESY

experiment is required.

Objective: Confirm spatial proximity of H2 and H4 protons to axial ring protons.
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Preparation: Dissolve 10 mg sample in 0.6 mL CDCl

(degassed to remove O

paramagnetic relaxation).

Acquisition: Run 2D NOESY (mixing time

= 500 ms).

Analysis:

Cis-Isomer (Diequatorial): H2 and H4 are both axial. You should observe strong NOE

cross-peaks between H2 and H4 (1,3-diaxial relationship) and between H2/H4 and H6

.

Trans-Isomer: One substituent is axial, the other equatorial.[1] The 1,3-diaxial NOE

network will be broken.[1]

Protocol 2: Sample Derivatization for Enantiomeric
Excess (ee)
If the synthesis is asymmetric, determining ee is critical.[1]

Reagent: Use a chiral solvating agent (CSA) such as Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

Method:

Record standard

H NMR.[1]

Add 5 mg Eu(hfc)

.[1] Shake.

Monitor the Methoxy singlet (~3.35 ppm).
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In a racemic mixture, the singlet will split into two unequal peaks (diastereomeric

complexes).[1] In a pure enantiomer, the peak shifts but remains a singlet.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b077899?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077899?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

